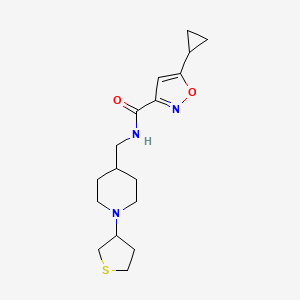

5-cyclopropyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c21-17(15-9-16(22-19-15)13-1-2-13)18-10-12-3-6-20(7-4-12)14-5-8-23-11-14/h9,12-14H,1-8,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCIOAZEPAFLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and related case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a tetrahydrothiophen moiety, and an isoxazole core, contributing to its unique interactions with biological targets. The structural formula is represented as follows:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases and enzymes. For instance, pyrazole derivatives have shown promising results as inhibitors of p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and migration .

2. Antitumor Activity

Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it has been evaluated for its effects on A549 lung cancer cells, where it displayed significant inhibition of both migration and invasion . The mechanism involves modulation of signaling pathways associated with tumor growth.

Biological Activity Data

Case Study 1: PAK4 Inhibition

A study focused on the synthesis and evaluation of compounds related to this compound revealed its potential as a PAK4 inhibitor. The compound was shown to significantly reduce cell viability in A549 cells, indicating its potential use in lung cancer therapy .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of related pyrazole derivatives against viral replication. The study found that certain derivatives exhibited potent inhibition of viral growth, suggesting that modifications to the isoxazole structure could enhance antiviral efficacy .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Neuropharmacology:

The compound exhibits potential as a modulator of neurotransmitter systems. Research indicates that isoxazole derivatives can influence glutamatergic and dopaminergic neurotransmission, which are crucial in treating neurodegenerative diseases and psychiatric disorders. For instance, similar compounds have been shown to enhance glutamate release, potentially leading to improved cognitive functions in models of Alzheimer's disease .

Anticancer Activity:

Recent studies have highlighted the role of isoxazole-based compounds in cancer therapy. Specifically, the inhibition of stearoyl-CoA desaturase (SCD), an enzyme implicated in cancer cell proliferation, has been linked to compounds that share structural similarities with 5-cyclopropyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide. These inhibitors have demonstrated selective toxicity towards certain cancer cell lines, indicating their potential as targeted cancer therapeutics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Variations in the substituents on the isoxazole ring and the piperidine moiety can significantly impact biological activity. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to target proteins involved in disease mechanisms .

Synthesis and Combinatorial Chemistry

The synthesis of this compound can be achieved through various methodologies, including one-pot reactions that streamline the production of complex molecules. This approach not only increases efficiency but also allows for the rapid generation of compound libraries for high-throughput screening against biological targets .

Case Studies and Research Findings

Several studies have documented the effects of isoxazole derivatives on various biological systems:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of isoxazole-3-carboxamide derivatives with variations in the piperidine substituent.

Table 1: Structural and Molecular Comparison of Analogs

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Physicochemical Properties: The tetrahydrothiophen-3-yl group in the target compound introduces a saturated sulfur-containing ring, likely enhancing lipophilicity compared to the polar methylsulfonyl group in the analog from .

Molecular Weight and Drug-Likeness: All analogs fall within the acceptable range for oral bioavailability (molecular weight < 500 Da).

Structural Implications for Target Engagement: The absence of a sulfonyl or carbamoyl group in the target compound (unlike analogs in and ) may reduce hydrogen-bonding capacity, possibly altering selectivity for enzymes or receptors . The tetrahydrothiophene moiety’s conformational flexibility could mimic cyclic amine pharmacophores seen in GPCR-targeting drugs, as suggested by studies on cannabinoid receptor ligands (e.g., WIN 55212-2 in ) .

Pharmacological and Functional Insights (Inferred from Analogous Studies)

While direct data for the target compound are unavailable, provides a methodological framework for comparing receptor-binding profiles. For example:

- Binding Affinity: Analogs with sulfur-containing groups (e.g., tetrahydrothiophene, methylthio) may exhibit differential receptor subtype selectivity, akin to the CB1/CB2 cannabinoid receptor study, where sulfur-rich ligands showed varied affinities .

- Signal Transduction : Piperidine-containing compounds often modulate cAMP pathways (e.g., CB1/CB2 receptors in ). The target compound’s tetrahydrothiophene substituent could influence G protein coupling efficiency .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of isoxazole-3-carboxylic acid derivatives with piperidine-containing amines. Key steps include:

- Amide bond formation : Use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in solvents such as DMSO or DMF, with triethylamine as a base to facilitate activation .

- Cyclopropane introduction : Cyclopropanation of precursor isoxazoles using methods like Simmons-Smith reactions or transition-metal catalysis, requiring inert atmospheres to prevent oxidation .

- Piperidine functionalization : Alkylation or substitution reactions to attach the tetrahydrothiophene moiety to the piperidine ring, often monitored via TLC .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Critical optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates, while dichloromethane may reduce side reactions in sensitive steps .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% compared to traditional heating, as demonstrated in analogous isoxazole-thiadiazole syntheses .

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., coupling reactions) minimizes decomposition .

Basic: What spectroscopic methods are recommended for characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the isoxazole ring and substituent positions (e.g., cyclopropyl vs. tetrahydrothiophene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying intermediates .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., amide C=O at ~1650 cm⁻¹) and heterocyclic ring vibrations .

Advanced: How do structural modifications influence biological activity?

Answer:

Structure-activity relationship (SAR) studies highlight:

- Cyclopropyl substituents : Enhance metabolic stability by reducing oxidative degradation in hepatic microsomes .

- Tetrahydrothiophene-piperidine linkage : Modulates target binding affinity; replacing sulfur with oxygen (e.g., tetrahydrofuran analogs) decreases potency in kinase inhibition assays .

- Isoxazole core modifications : Electron-withdrawing groups (e.g., nitro) at position 5 improve antimicrobial activity but reduce solubility .

Advanced: How to address discrepancies in reported biological activities?

Answer:

- Assay variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Structural analogs : Test derivatives with systematic substitutions (e.g., methyl vs. chloro groups) to isolate contributing factors .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Flash chromatography : Separates crude mixtures using gradients of ethyl acetate/hexane, optimized via TLC Rf values .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction studies .

- HPLC : Reversed-phase C18 columns resolve closely related isomers (e.g., regioisomeric amides) .

Advanced: What in silico methods predict pharmacological potential?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR kinases), guided by crystallographic data from analogous compounds .

- PASS Online : Predicts biological activities (e.g., anti-inflammatory or anticancer) based on structural fingerprints .

- ADMET prediction : SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Advanced: How to design a study evaluating the compound’s mechanism of action?

Answer:

- In vitro assays :

- Enzyme inhibition : Measure IC50 against purified targets (e.g., kinases) using fluorescence-based assays .

- Cell viability : MTT or ATP-lite assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Target identification :

- Pull-down assays : Biotinylated analogs coupled to streptavidin beads isolate binding proteins for proteomic analysis .

- CRISPR-Cas9 screening : Identify gene knockouts conferring resistance to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.